molecular formula C10H10N2O4 B12909812 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one CAS No. 61378-84-5

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one

Cat. No.: B12909812
CAS No.: 61378-84-5
M. Wt: 222.20 g/mol
InChI Key: JGSHRBPDYDBRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one typically involves the condensation of furan derivatives with pyrimidine precursors. One common method includes the reaction of 2-furancarboxaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield furan-2-carboxaldehyde derivatives, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4,6-dihydroxypyrimidine: Lacks the hydroxyethyl group but shares the furan and pyrimidine rings.

    2-(Furan-2-yl)-5-hydroxy-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of the hydroxyethyl group.

Uniqueness

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which can enhance its reactivity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

61378-84-5

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-(furan-2-yl)-4-hydroxy-5-(2-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15)

InChI Key

JGSHRBPDYDBRBR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.